molecular formula C10H10N2OS B5890725 2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B5890725
M. Wt: 206.27 g/mol
InChI Key: QSCOVGMVQFLCGD-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 4-methylphenyl group and a methylsulfanyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation. One common method includes the reaction of 4-methylbenzhydrazide with carbon disulfide in the presence of a base, followed by oxidation with hydrogen peroxide or another suitable oxidizing agent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxadiazoles.

Scientific Research Applications

2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules.

Comparison with Similar Compounds

Similar compounds to 2-(4-Methylphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole include other oxadiazoles with different substituents. For example:

    2-(4-Methylphenyl)-1,3,4-oxadiazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    2-(4-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of a methyl group, potentially altering its chemical and biological properties.

Properties

IUPAC Name

2-(4-methylphenyl)-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-3-5-8(6-4-7)9-11-12-10(13-9)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCOVGMVQFLCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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